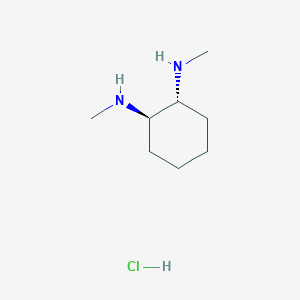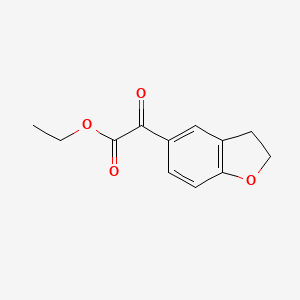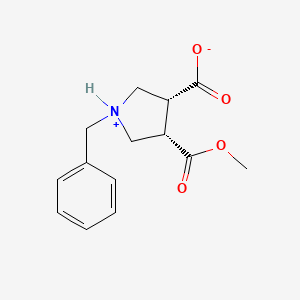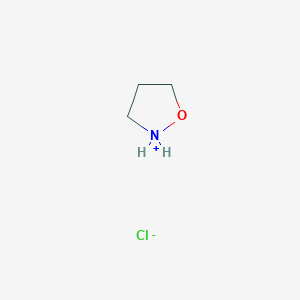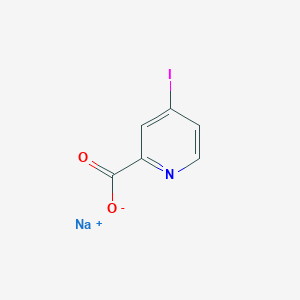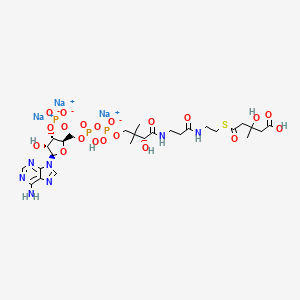
D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt, also known as HMG-CoA trisodium salt, is a biochemical compound that plays a crucial role in various metabolic pathways. It is an intermediate in the biosynthesis of cholesterol and other isoprenoids, making it significant in both biological and medical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt typically involves the chemical modification of Coenzyme A (CoA) derivatives
Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale chemical reactors. The process involves the controlled addition of reagents and careful monitoring of reaction conditions to ensure the purity and yield of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-quality product.
化学反应分析
Types of Reactions: D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt is used as a substrate in enzymatic studies, particularly in the investigation of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis.
Biology: In biological research, this compound is utilized to study metabolic pathways and enzyme kinetics. It serves as a key intermediate in the biosynthesis of terpenes and ketone bodies.
Medicine: Medically, this compound is significant in the development of statin drugs, which are used to control cholesterol levels by inhibiting HMG-CoA reductase.
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and biochemicals. Its role in cholesterol biosynthesis makes it valuable in the development of cholesterol-lowering medications.
作用机制
The mechanism by which D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt exerts its effects involves its interaction with HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, statin drugs reduce cholesterol levels in the body.
Molecular Targets and Pathways: The primary molecular target is HMG-CoA reductase, and the pathway involved is the mevalonate pathway, which is essential for cholesterol and isoprenoid synthesis.
相似化合物的比较
HMG-CoA Reductase Inhibitors (Statins): These compounds, such as atorvastatin and simvastatin, are structurally similar and also target HMG-CoA reductase.
Coenzyme A Derivatives: Other CoA derivatives used in various biochemical studies.
Uniqueness: D,L-3-Hydroxy-3-methylglutaryl Coenzyme A trisodium salt is unique in its role as a direct substrate in HMG-CoA reductase studies and its use in industrial applications for cholesterol management.
属性
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(4-carboxy-3-hydroxy-3-methylbutanoyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S.3Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;;/q;3*+1/p-3/t14-,19-,20-,21+,25-,27?;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQBDHRBYCRXIB-LZIACAGCSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N7Na3O20P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
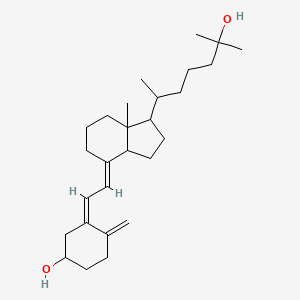
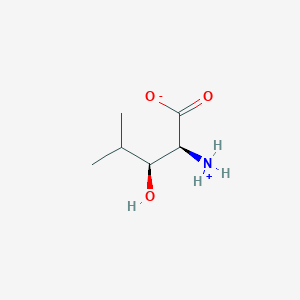
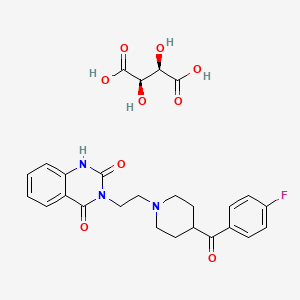
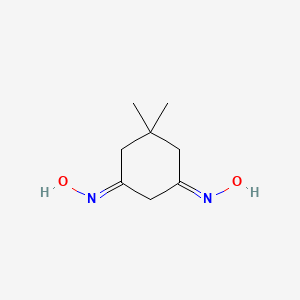
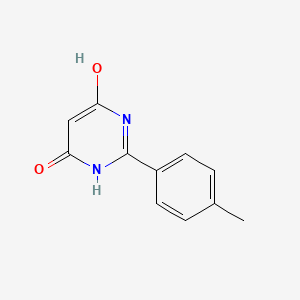
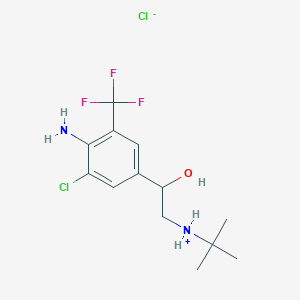
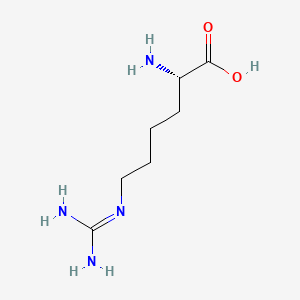
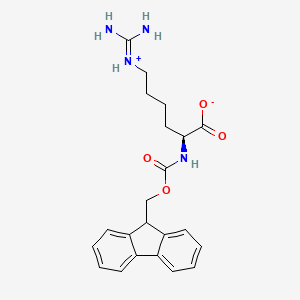
![(2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7826734.png)
